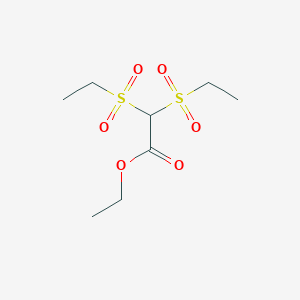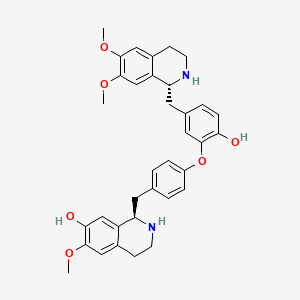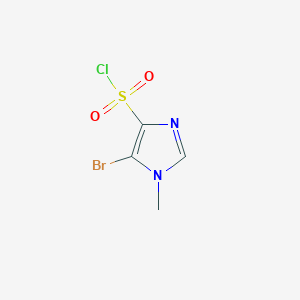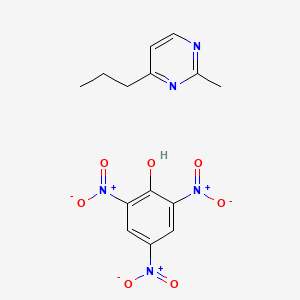
Ethyl di(ethanesulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl di(ethanesulfonyl)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl di(ethanesulfonyl)acetate can be synthesized through a series of chemical reactions involving the esterification of ethanesulfonic acid derivatives with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl di(ethanesulfonyl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: Ethanesulfonic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various functionalized esters or other derivatives.
Aplicaciones Científicas De Investigación
Ethyl di(ethanesulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and functionalized compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl di(ethanesulfonyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release ethanesulfonic acid, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Ethyl di(ethanesulfonyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of fragrances and flavors.
Methyl Butyrate: Known for its fruity odor and used in the food industry as a flavoring agent.
Uniqueness
This compound is unique due to its dual ethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Propiedades
Número CAS |
90127-74-5 |
|---|---|
Fórmula molecular |
C8H16O6S2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
ethyl 2,2-bis(ethylsulfonyl)acetate |
InChI |
InChI=1S/C8H16O6S2/c1-4-14-7(9)8(15(10,11)5-2)16(12,13)6-3/h8H,4-6H2,1-3H3 |
Clave InChI |
ZGRDPEOSLDRHHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(S(=O)(=O)CC)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
![3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate](/img/structure/B14391711.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)




